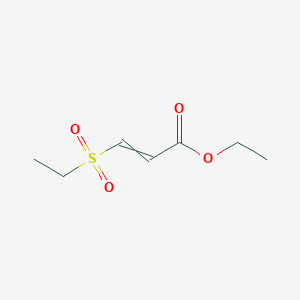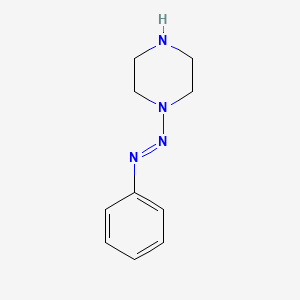
Fungizone intravenous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fungizone intravenous, known chemically as amphotericin B, is a potent antifungal agent used primarily for the treatment of severe and potentially life-threatening fungal infections. It is particularly effective against a broad spectrum of fungi, including species of Candida, Aspergillus, and Cryptococcus . Amphotericin B works by binding to sterols in the fungal cell membrane, leading to increased membrane permeability and cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus. The synthesis involves complex fermentation processes followed by extraction and purification steps. The fermentation is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of amphotericin B .
Industrial Production Methods: Industrial production of amphotericin B involves large-scale fermentation, followed by solvent extraction and chromatographic purification to achieve the desired purity. The final product is then lyophilized to produce a stable powder form, which can be reconstituted for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions: Amphotericin B undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the double bonds in the polyene chain, affecting the compound’s antifungal activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various degradation products and modified forms of amphotericin B, which may have altered antifungal activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Amphotericin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their interactions with cell membranes.
Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Widely used in clinical research for the treatment of invasive fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Mécanisme D'action
Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding creates transmembrane channels, leading to increased membrane permeability and leakage of intracellular components, ultimately causing cell death . The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Nystatin: Another polyene antifungal with a similar mechanism of action but used primarily for topical infections.
Itraconazole: An azole antifungal that inhibits ergosterol synthesis but has a different chemical structure and spectrum of activity.
Fluconazole: Another azole antifungal with a broader spectrum of activity and different pharmacokinetic properties
Uniqueness of Amphotericin B: Amphotericin B is unique due to its broad spectrum of activity and its ability to bind directly to ergosterol, causing immediate disruption of the fungal cell membrane. This direct mechanism of action makes it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .
Propriétés
Formule moléculaire |
C72H114NNaO20 |
|---|---|
Poids moléculaire |
1336.7 g/mol |
Nom IUPAC |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |
Clé InChI |
PUERJYOEVHMCES-MGUQVWONSA-M |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
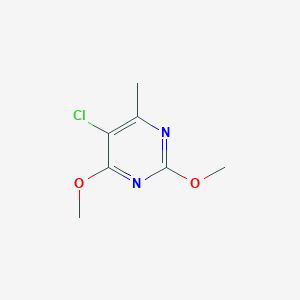

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
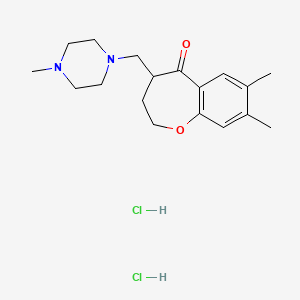
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
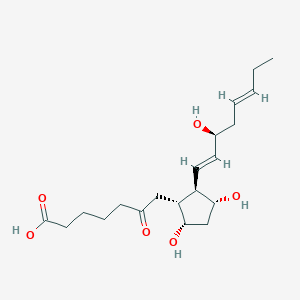
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
